molecular formula C13H20O2 B7878871 3-(4-Ethoxyphenyl)-3-pentanol

3-(4-Ethoxyphenyl)-3-pentanol

Cat. No.: B7878871
M. Wt: 208.30 g/mol
InChI Key: SKFCGLZWXZFYAL-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-3-pentanol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3-pentanol typically involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

  • Formation of Grignard Reagent

    • React pentyl bromide with magnesium in dry ether to form pentylmagnesium bromide.
    • ( \text{C}5\text{H}{11}\text{Br} + \text{Mg} \rightarrow \text{C}5\text{H}{11}\text{MgBr} )
  • Grignard Reaction

    • Add the Grignard reagent to 4-ethoxybenzaldehyde under anhydrous conditions.
    • ( \text{C}5\text{H}{11}\text{MgBr} + \text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_3)\text{CHO} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_3)\text{CH}(\text{OH})\text{C}5\text{H}{11} )

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles such as sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-(4-Ethoxyphenyl)-3-pentanone.

    Reduction: Formation of 3-(4-Ethoxyphenyl)-pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethoxyphenyl)-3-pentanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-3-pentanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy group and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-3-pentanol: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Ethoxyphenyl)-3-butanol: Similar structure but with a shorter butanol chain instead of a pentanol chain.

Uniqueness

3-(4-Ethoxyphenyl)-3-pentanol is unique due to the presence of both an ethoxy group and a pentanol chain, which can influence its reactivity and interactions compared to similar compounds. The specific combination of functional groups can lead to distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-ethoxyphenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-13(14,5-2)11-7-9-12(10-8-11)15-6-3/h7-10,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFCGLZWXZFYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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